molecular formula C11H21NO9 B11932308 (2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate

(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate

Cat. No.: B11932308
M. Wt: 311.29 g/mol
InChI Key: DXQYQJUKDZLOFX-JKKVJPCISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPC-09 involves the chemical modification of sialic acid. The process typically includes the acetylation of neuraminic acid to produce aceneuramic acid. The reaction conditions often involve the use of acetic anhydride and a catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of NPC-09 follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, involving advanced purification techniques such as crystallization and chromatography. The production facilities are designed to maintain stringent quality control to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

NPC-09 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aceneuramic acid derivatives, each with unique biological activities and potential therapeutic applications .

Mechanism of Action

NPC-09 exerts its effects by binding to immunoglobulin A (IgA) and modulating immune responses. This binding can influence various molecular pathways, including those involved in inflammation and cell signaling. The exact mechanism by which NPC-09 improves muscle function in GNE myopathy is still under investigation, but it is believed to involve the stabilization of muscle cell membranes and the reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NPC-09

NPC-09 is unique due to its specific binding to immunoglobulin A and its potential therapeutic effects in GNE myopathy. Unlike other sialic acid derivatives, NPC-09 has shown promising results in clinical trials, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

(2R)-2-[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid;hydrate

InChI

InChI=1S/C11H19NO8.H2O/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15;/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17);1H2/t4-,6?,7+,8-,9-,11+;/m1./s1

InChI Key

DXQYQJUKDZLOFX-JKKVJPCISA-N

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)CO)O)NC(=O)C.O

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C.O

Origin of Product

United States

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